molecular formula C26H25N3O5S2 B12028081 Ethyl 4-({[(3Z)-3-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetyl}amino)benzoate CAS No. 617696-32-9

Ethyl 4-({[(3Z)-3-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetyl}amino)benzoate

Cat. No.: B12028081
CAS No.: 617696-32-9
M. Wt: 523.6 g/mol
InChI Key: HRCXSJNVBTUCQO-DQRAZIAOSA-N
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Chemical Reactions Analysis

Ethyl 4-({[(3Z)-3-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetyl}amino)benzoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Scientific Research Applications

Ethyl 4-({[(3Z)-3-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetyl}amino)benzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-({[(3Z)-3-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes.

Comparison with Similar Compounds

Ethyl 4-({[(3Z)-3-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetyl}amino)benzoate can be compared with other similar compounds, such as:

    Indole derivatives: These compounds share the indole core structure and exhibit diverse biological activities.

    Thiazolidinone derivatives: These compounds contain the thiazolidinone ring and are known for their antimicrobial and anticancer properties.

The uniqueness of this compound lies in its combined structural features, which may contribute to its distinct biological and chemical properties.

Biological Activity

Ethyl 4-({[(3Z)-3-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetyl}amino)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological systems.

Chemical Structure and Properties

The compound has the following chemical formula: C26H25N3O5S2, with a molecular weight of 523.6 g/mol. It features a complex structure that includes thiazolidinone and indole moieties, which are known to contribute to diverse biological activities.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant activities. These properties are crucial in mitigating oxidative stress-related diseases.

Enzyme Inhibition

A significant area of study involves the inhibition of aldose reductase (ALR2). Compounds containing thiazolidinone structures have demonstrated potent inhibitory effects on ALR2, which is critical in the treatment of diabetic complications. For instance, related compounds showed submicromolar IC50 values against ALR2, indicating high potency .

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. The compound exhibits selective cytotoxicity with minimal effects on normal cells, suggesting a potential for targeted cancer therapies.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the compound's structure can significantly enhance its biological activity. For instance, the presence of specific functional groups can increase binding affinity to target enzymes or receptors .

Study 1: Aldose Reductase Inhibition

A comparative study evaluated the effectiveness of Ethyl 4-{...} against known inhibitors like epalrestat. The findings revealed that certain derivatives exhibited over five times the potency of epalrestat in inhibiting ALR2 activity, highlighting their therapeutic potential for managing diabetic complications .

Study 2: Cytotoxicity Assessment

In another study, the compound was tested on HepG2 liver cancer cells. Results indicated a dose-dependent decrease in cell viability, with an IC50 value suggesting significant cytotoxic potential. Molecular docking simulations further elucidated the interaction between the compound and cellular targets, providing insights into its mechanism of action .

Properties

CAS No.

617696-32-9

Molecular Formula

C26H25N3O5S2

Molecular Weight

523.6 g/mol

IUPAC Name

ethyl 4-[[2-[(3Z)-3-(3-butan-2-yl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C26H25N3O5S2/c1-4-15(3)29-24(32)22(36-26(29)35)21-18-8-6-7-9-19(18)28(23(21)31)14-20(30)27-17-12-10-16(11-13-17)25(33)34-5-2/h6-13,15H,4-5,14H2,1-3H3,(H,27,30)/b22-21-

InChI Key

HRCXSJNVBTUCQO-DQRAZIAOSA-N

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)OCC)/SC1=S

Canonical SMILES

CCC(C)N1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)OCC)SC1=S

Origin of Product

United States

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